molecular formula C10H10O2 B6158680 (3-methyl-1-benzofuran-5-yl)methanol CAS No. 1783501-84-7

(3-methyl-1-benzofuran-5-yl)methanol

Cat. No.: B6158680
CAS No.: 1783501-84-7
M. Wt: 162.2
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Description

(3-methyl-1-benzofuran-5-yl)methanol: is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound features a methyl group at the third position and a methanol group at the fifth position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (3-methyl-1-benzofuran-5-yl)methanol typically begins with commercially available starting materials such as 3-methylphenol and furfural.

    Reaction Steps:

    Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-methyl-1-benzofuran-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives. For example, reduction with hydrogen gas in the presence of a palladium catalyst can yield the corresponding benzofuran derivative.

    Substitution: Substitution reactions can occur at the methyl group or the methanol group. For instance, halogenation using bromine or chlorine can introduce halogen atoms at these positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.

    Substitution: Halogens (bromine, chlorine), nucleophiles (amines, thiols).

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Benzofuran derivatives.

    Substitution: Halogenated benzofurans, substituted benzofurans.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (3-methyl-1-benzofuran-5-yl)methanol serves as a building block for the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

Biology and Medicine:

    Pharmaceuticals: The compound has potential applications in drug discovery and development. It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.

    Biological Studies: It can be used in studies to understand the biological activity of benzofuran derivatives.

Industry:

    Materials Science: this compound can be used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (3-methyl-1-benzofuran-5-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific bioactive derivative synthesized from this compound.

Comparison with Similar Compounds

  • (3-methyl-1-benzofuran-2-yl)methanol
  • (3-methyl-1-benzofuran-4-yl)methanol
  • (3-methyl-1-benzofuran-6-yl)methanol

Comparison:

  • Structural Differences: The position of the methanol group on the benzofuran ring can significantly impact the compound’s chemical properties and reactivity.
  • Unique Properties: (3-methyl-1-benzofuran-5-yl)methanol is unique due to its specific substitution pattern, which can influence its biological activity and potential applications.

Properties

CAS No.

1783501-84-7

Molecular Formula

C10H10O2

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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